Diarylalkane derivative 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

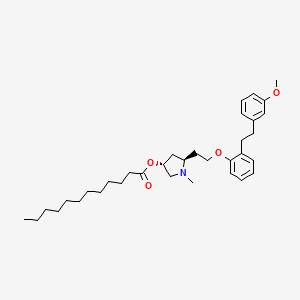

Diarylalkane derivative 1, also known as this compound, is a useful research compound. Its molecular formula is C34H51NO4 and its molecular weight is 537.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Variability

The structural diversity of Diarylalkane derivatives allows for a broad range of modifications that can enhance their biological activity. The synthesis of these compounds often involves cross-coupling reactions, which can yield enantioenriched products suitable for various applications.

- Synthesis Techniques : Recent advancements in synthetic methodologies, such as nickel-catalyzed cross-coupling reactions, have been pivotal in producing enantioenriched Diarylalkane derivatives. These techniques enable the formation of complex structures with high selectivity and yield .

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Nickel-Catalyzed Cross-Coupling | High enantioselectivity; applicable to various substrates | Moderate to High |

| Transition-Metal-Free Methods | Utilizes readily available starting materials | High |

| Visible-Light-Mediated Protocols | Sustainable approach; high efficiency | Excellent |

Pharmacological Applications

Diarylalkane derivatives have demonstrated a range of pharmacological activities, particularly in oncology and neuropharmacology.

- Antitumor Activity : Research has shown that 1,3-diarylpropane derivatives exhibit significant tumor inhibition properties. These compounds are being explored as potential antitumor agents due to their ability to inhibit tumor cell proliferation effectively . For instance, certain derivatives have been synthesized based on Combretastatin A-4, which is known for its potent anticancer effects.

- Neuropharmacological Effects : Some Diarylalkanes have been identified as potential candidates for treating neurological disorders. Their interaction with dopamine receptors has been studied extensively, indicating that they may serve as selective agents for various neurological conditions .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a specific 1,3-diarylpropane derivative on the MCF-7 breast cancer cell line. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Experimental Design : The compound was administered at various concentrations, and cell viability was assessed using MTT assays.

- Results : The derivative exhibited a significant reduction in cell viability at higher concentrations (IC50 value determined at 15 µM), indicating strong antitumor activity.

Case Study 2: Neuropharmacological Activity

Another study focused on the effects of enantioenriched Diarylalkanes on dopamine receptor activity. Various derivatives were tested for their binding affinity and selectivity towards dopamine receptor subtypes.

- Findings : Certain compounds displayed high selectivity for D2 receptors, with potential implications for treating conditions like schizophrenia and Parkinson's disease.

Propiedades

Fórmula molecular |

C34H51NO4 |

|---|---|

Peso molecular |

537.8 g/mol |

Nombre IUPAC |

[(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-yl] dodecanoate |

InChI |

InChI=1S/C34H51NO4/c1-4-5-6-7-8-9-10-11-12-20-34(36)39-32-26-30(35(2)27-32)23-24-38-33-19-14-13-17-29(33)22-21-28-16-15-18-31(25-28)37-3/h13-19,25,30,32H,4-12,20-24,26-27H2,1-3H3/t30-,32-/m1/s1 |

Clave InChI |

ZVCROHONSVCKKH-XLJNKUFUSA-N |

SMILES isomérico |

CCCCCCCCCCCC(=O)O[C@@H]1C[C@H](N(C1)C)CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC |

SMILES canónico |

CCCCCCCCCCCC(=O)OC1CC(N(C1)C)CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC |

Sinónimos |

(2R,4R)-4-lauryloxy-2-(2-(2-(2-(3-methoxyphenyl)ethyl)phenoxyl)-ethyl)1-methylpyrrolidine hydrochloride R-102444 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.